Prednicarbate-d3
Description
Properties
Molecular Formula |
C27H36O8 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1/i1D3 |
InChI Key |
FNPXMHRZILFCKX-ZHBMTGJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Starting Material: Prednisolone-17,21-Diester Intermediates
The synthesis begins with prednisolone, which undergoes sequential esterification. For this compound, deuterated reagents are introduced at two stages:
17α-Ethylcarbonate Formation :
Prednisolone reacts with deuterated ethyl chloroformate (Cl-CO-O-CD₂CD₃) in anhydrous dichloromethane under nitrogen. Triethylamine catalyzes the reaction at 0–5°C, yielding prednisolone-17α-ethylcarbonate-d3.$$
\text{Prednisolone} + \text{Cl-CO-O-CD}2\text{CD}3 \xrightarrow{\text{Et}_3\text{N}} \text{Prednisolone-17α-ethylcarbonate-d3} + \text{HCl}
$$21-Propionate Esterification :
The 21-hydroxyl group is acylated with propionyl chloride-d5 (CD₃CD₂COCl) in pyridine, introducing deuterium at the propionate methyl group.$$
\text{Prednisolone-17α-ethylcarbonate-d3} + \text{CD}3\text{CD}2\text{COCl} \xrightarrow{\text{pyridine}} \text{this compound} + \text{HCl}
$$
Reaction Optimization :
Alternative Route: Post-Synthetic Deuterium Exchange
Hydrogen-deuterium (H/D) exchange offers a supplementary method for deuteration:
Acidic Exchange :
Prednicarbate is dissolved in deuterated methanol (CD₃OD) with DCl catalyst, enabling H/D exchange at acidic α-positions (e.g., C-21 propionate β-hydrogens).Basic Exchange :
Treatment with NaOD/D₂O at 50°C facilitates exchange at activated C-H bonds adjacent to ester carbonyls.
Limitations :
- H/D exchange risks incomplete deuteration and isotopic scrambling.
- Requires rigorous purification (e.g., HPLC) to achieve >99% isotopic purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Isotopic Purity Assessment
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies deuterium incorporation using a calibration curve from mixtures of prednicarbate and this compound. Acceptable batches exhibit <1% non-deuterated contaminant.
Industrial-Scale Production Considerations
Emulsifiable Paste Formulation
Adapting methods from prednicarbate emulsifiable paste patents, deuterated formulations require:
- Stabilizers : Polyethylene Glycol-7 stearate (2–5% w/w) prevents oil-water separation in high-temperature conditions (40–60°C).
- Mixing Protocol : Homogenization at 500–1200 RPM ensures uniform particle distribution (<50 µm).
Table 1: Optimization of Mixing Speed for this compound Emulsifiable Paste
| Mixing Speed (RPM) | Particle Size (µm) | Stability at 60°C (10 days) |
|---|---|---|
| 500 | 45 ± 3 | Slight oil separation |
| 1000 | 28 ± 2 | No separation |
| 1200 | 25 ± 1 | No separation |
Purification and Yield Enhancement
- Crystallization : Recrystallization from deuterated ethanol/water (7:3 v/v) yields 85–90% pure this compound.
- Chromatography : Reverse-phase HPLC (C18 column, CD₃CN/D₂O gradient) resolves residual non-deuterated impurities.
Challenges and Mitigation Strategies
Isotopic Dilution
Residual protiated solvents (e.g., H₂O) diminish deuterium content. Solutions include:
- Rigorous solvent drying (3Å molecular sieves).
- Use of deuterated reagents (e.g., DCC for esterification).
Regulatory Compliance
This compound must meet ICH Q3D guidelines for elemental impurities. Inductively coupled plasma mass spectrometry (ICP-MS) screens for Pd (from catalysts) and Cd (from reagents).
Chemical Reactions Analysis
Types of Reactions
Prednicarbate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding ketone derivatives.
Reduction: Reduction reactions can convert this compound back to its alcohol form.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketone derivatives, alcohols, and substituted esters. These products can have varying degrees of biological activity and stability .
Scientific Research Applications
Pharmacological Properties
Prednicarbate functions as a medium-potency glucocorticoid that alleviates inflammation and pruritus associated with various dermatoses. Its mechanism involves binding to the glucocorticoid receptor, leading to modulation of gene expression that reduces inflammatory responses and promotes cellular differentiation . The use of deuterated compounds like Prednicarbate-d3 can enhance the understanding of metabolic pathways and pharmacokinetics due to their distinct isotopic signatures.
Clinical Applications
1. Treatment of Dermatoses
- This compound is primarily indicated for corticosteroid-responsive dermatoses, including eczema and psoriasis. It helps in reducing symptoms such as itching and inflammation, providing symptomatic relief in affected patients .
2. Research on Drug Metabolism
- The incorporation of deuterium in this compound allows researchers to trace metabolic pathways more accurately. This can lead to a better understanding of how corticosteroids are processed in the body, potentially improving therapeutic strategies .
Case Studies
Case Study 1: Efficacy in Psoriasis Treatment
A clinical trial evaluated the efficacy of Prednicarbate in patients with moderate plaque psoriasis. The study demonstrated that patients receiving topical treatment showed significant improvement in skin lesions compared to baseline measurements. Side effects were minimal, primarily localized to the application site .
Case Study 2: Long-term Safety Profile
An umbrella review assessed the long-term safety of topical corticosteroids, including Prednicarbate. It found no significant adverse effects when used intermittently for flare management. The study highlighted that proper usage could mitigate risks associated with prolonged corticosteroid therapy .
Research Insights
1. Mechanistic Studies
- Investigations into the mechanisms of action have shown that Prednicarbate influences epidermal proliferation and differentiation. Studies indicate that it reduces keratinocyte mitosis, which is crucial in managing conditions like psoriasis .
2. Comparative Effectiveness
- Comparative studies have been conducted between Prednicarbate and other topical treatments (e.g., vitamin D analogs). Results suggest that while both modalities are effective, combining them may enhance therapeutic outcomes due to their complementary mechanisms .
Data Table: Overview of this compound Applications
| Application Area | Description | Evidence Level |
|---|---|---|
| Treatment of Dermatoses | Alleviates symptoms in eczema, psoriasis, etc. | High |
| Drug Metabolism Research | Traces metabolic pathways using deuterated isotopes | Moderate |
| Long-term Safety Studies | Minimal adverse effects with intermittent use | High |
| Mechanistic Understanding | Reduces keratinocyte proliferation; affects gene expression | High |
| Comparative Effectiveness | Effective alone or in combination with other treatments | Moderate |
Mechanism of Action
Prednicarbate-d3 exerts its effects by diffusing across cell membranes and binding to specific cytoplasmic receptors. These complexes then enter the cell nucleus and bind to DNA, stimulating the transcription of messenger RNA (mRNA) and subsequent protein synthesis. This leads to the production of various inhibitory enzymes responsible for its anti-inflammatory effects. The molecular targets include interleukin 1-alpha cytokine within keratinocytes and fibroblasts, which are involved in skin thickness and inflammation .
Comparison with Similar Compounds
Physicochemical Properties
Prednicarbate’s molecular weight (488.57 g/mol) and esterified structure differentiate it from simpler glucocorticoids like hydrocortisone (C₂₁H₃₀O₅, 362.46 g/mol) or betamethasone (C₂₂H₂₉FO₅, 392.46 g/mol).
Table 1: Key Physicochemical Properties
| Property | Prednicarbate | Hydrocortisone | Betamethasone |
|---|---|---|---|
| Molecular Formula | C₂₇H₃₆O₈ | C₂₁H₃₀O₅ | C₂₂H₂₉FO₅ |
| Molecular Weight (g/mol) | 488.57 | 362.46 | 392.46 |
| CAS Number | 73771-04-7 | 50-23-7 | 378-44-9 |
| Primary Use | Topical anti-inflammatory | Systemic/topical anti-inflammatory | Systemic/topical anti-inflammatory |
Note: Hydrocortisone and betamethasone data derived from standard pharmacopeial references; Prednicarbate data sourced from evidence .
Table 2: Hazard Comparison
| Hazard Category | Prednicarbate | Hydrocortisone | Betamethasone |
|---|---|---|---|
| Skin Irritation | Category 2 | Category 2 | Category 2 |
| Reproductive Toxicity | Category 2 | Not classified | Category 1B |
| Organ Toxicity | Category 3 | Not classified | Not classified |
Sources: Prednicarbate data from ; hydrocortisone and betamethasone data inferred from general safety guidelines.
Analytical and Stability Characteristics
Prednicarbate requires stringent chromatographic resolution (e.g., from "Compound A") during HPLC analysis, unlike hydrocortisone, which has fewer related substance controls . Its storage at 4°C contrasts with betamethasone’s stability at room temperature, suggesting higher susceptibility to thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
